1-(Hydroxymethyl)-5-oxo-DL-proline
Overview
Description
1-(Hydroxymethyl)-5-oxo-DL-proline is a compound of significant interest in the field of organic chemistry It is a derivative of proline, an amino acid, and features a hydroxymethyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-5-oxo-DL-proline can be synthesized through several methods. One common approach involves the hydroxymethylation of proline derivatives using formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the addition of the hydroxymethyl group to the proline molecule.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroxymethylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-5-oxo-DL-proline undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-oxo-DL-proline.
Reduction: The compound can be reduced to form 1-(Hydroxymethyl)-5-hydroxy-DL-proline.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 5-oxo-DL-proline
Reduction: 1-(Hydroxymethyl)-5-hydroxy-DL-proline
Substitution: Various substituted proline derivatives
Scientific Research Applications
1-(Hydroxymethyl)-5-oxo-DL-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-5-oxo-DL-proline involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and affect metabolic pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural: Known for its role in biomass conversion and as a platform chemical for renewable materials.
1-(Hydroxymethyl)-5-hydroxy-DL-proline: A reduced form of 1-(Hydroxymethyl)-5-oxo-DL-proline with different chemical properties.
Uniqueness: this compound is unique due to its specific structural features and reactivity. The presence of both a hydroxymethyl group and a keto group on the proline ring provides distinct chemical properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-3-7-4(6(10)11)1-2-5(7)9/h4,8H,1-3H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXZNWSXVJABKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66702-19-0 | |
Record name | 1-(Hydroxymethyl)-5-oxoproline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66702-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxymethylpyrrolidonecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066702190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(hydroxymethyl)-5-oxo-DL-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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